3-Bromo-6-methoxy-2-methylbenzoic acid
Overview
Description
The compound of interest, 3-Bromo-6-methoxy-2-methylbenzoic acid, is a brominated methoxybenzoic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the characteristics of 3-Bromo-6-methoxy-2-methylbenzoic acid.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves halogenation reactions, as seen in the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination is a key step in the synthesis . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination and subsequent functional group transformations . These methods suggest that the synthesis of 3-Bromo-6-methoxy-2-methylbenzoic acid could also involve a strategic halogenation step, followed by methoxylation and carboxylation.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, as demonstrated in the study of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These techniques can reveal the coordination environment and bonding patterns, which are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution, as shown in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles to yield substituted derivatives . This suggests that 3-Bromo-6-methoxy-2-methylbenzoic acid may also participate in similar reactions, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be studied using spectroscopic methods and computational chemistry. For instance, the FT-IR, FT-Raman, and UV spectra, along with DFT calculations, were used to analyze the properties of 2-amino-5-bromobenzoic acid . These methods can provide valuable information about the vibrational modes, electronic transitions, and thermodynamic properties of the compound, which are essential for predicting its behavior in different environments.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The bromination of related compounds, such as 3,5-dimethoxytoluene and 3,5-dihydroxybenzoic acid, indicates a potential pathway for synthesizing derivatives of 3-Bromo-6-methoxy-2-methylbenzoic acid. These derivatives could be used in various organic syntheses (Cannon et al., 1971).
Applications in Pharmaceutical Synthesis
- Metrafenone, a compound synthesized from 5-bromo-2-methoxy-6-methylbenzoic acid, a closely related compound, suggests potential utility of 3-Bromo-6-methoxy-2-methylbenzoic acid in the synthesis of pharmaceuticals (Ji Ya-fei, 2009).
Photodynamic Therapy
- The synthesis and characterization of new zinc phthalocyanine derivatives using similar bromophenols suggest potential application of 3-Bromo-6-methoxy-2-methylbenzoic acid in photodynamic therapy, particularly in the treatment of cancer (Pişkin et al., 2020).
Antioxidant Properties
- Bromophenol derivatives, similar to 3-Bromo-6-methoxy-2-methylbenzoic acid, extracted from the red alga Rhodomela confervoides have shown potent antioxidant activities, indicating a potential application in natural antioxidant development (Li et al., 2011).
Environmental and Biological Studies
- The transformation of similar compounds in anaerobic environments, as studied in the degradation of m-cresol to 4-hydroxy-2-methylbenzoic acid in methanogenic consortia, suggests potential environmental applications, such as in waste treatment or bioremediation processes (Roberts et al., 1990).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-6-methoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLGCIJEFUSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904722 | |
Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-methylbenzoic acid | |
CAS RN |
220901-25-7 | |
Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220901-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220901257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB2BC5D9TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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